REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[Cl:1][c:2]1[c:3]([CH3:22])[c:4]2[c:9]([cH:10][c:11]1[CH3:12])[O:8][CH:7]([C:13]([F:14])([F:15])[F:16])[C:6]([C:17](=[O:18])[O:19][CH2:20][CH3:21])=[CH:5]2.[ClH:25].[Na+:24].[OH-:23].[OH2:29]>>[Cl:1][c:2]1[c:3]([CH3:22])[c:4]2[c:9]([cH:10][c:11]1[CH3:12])[O:8][CH:7]([C:13]([F:14])([F:15])[F:16])[C:6]([C:17](=[O:18])[OH:19])=[CH:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)C1=Cc2c(cc(C)c(Cl)c2C)OC1C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1=Cc2c(cc(C)c(Cl)c2C)OC1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc2c(c(C)c1Cl)C=C(C(=O)O)C(C(F)(F)F)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |